2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the piperidine moiety further enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values reported for these compounds ranged from 25.72 μM to 45.2 μM , indicating moderate to strong activity against these cell lines .
Case Study:
In an in vivo study, mice treated with the compound exhibited reduced tumor growth compared to control groups, suggesting that the compound may inhibit tumor proliferation through apoptosis induction .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . Related benzimidazole derivatives have shown moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II). For example, certain derivatives displayed IC50 values ranging from 0.52 μM to 22.25 μM , indicating potential as anti-inflammatory agents .
Table 1: Summary of Anti-inflammatory Activity
Compound | IC50 (μM) | COX Selectivity |
---|---|---|
Compound A | 0.52 | High |
Compound B | 22.25 | Moderate |
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been well-documented. Compounds similar to our target have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results comparable to standard antibiotics like ciprofloxacin .
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinases: Some benzimidazole derivatives inhibit kinases involved in cell proliferation and survival pathways.
- COX Inhibition: The anti-inflammatory effects are likely mediated through COX inhibition, which reduces prostaglandin synthesis.
- DNA Intercalation: The planar structure of the benzimidazole moiety allows for intercalation into DNA, disrupting replication in cancer cells.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-20(22,23)14-5-6-18(24-11-14)29-15-7-9-26(10-8-15)19(28)12-27-13-25-16-3-1-2-4-17(16)27/h1-6,11,13,15H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWDNYJUSRNAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.